bmh-21
Overview
Description
BMH-21 is a planar heterocyclic small molecule that functions as a DNA intercalator. It has gained significant attention in the field of cancer research due to its ability to inhibit RNA polymerase I transcription without causing DNA damage . This compound binds to ribosomal DNA and disrupts the transcription process, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of BMH-21 involves several steps, starting with the preparation of the core heterocyclic structure. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
BMH-21 undergoes various chemical reactions, primarily involving its interaction with DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, particularly favoring GC-rich regions . This intercalation disrupts the normal function of RNA polymerase I, leading to the inhibition of ribosomal RNA synthesis . Common reagents used in these reactions include organic solvents and DNA-binding agents. The major product formed from these reactions is the this compound-DNA complex, which effectively halts the transcription process .
Scientific Research Applications
BMH-21 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In cancer research, this compound has shown exceptional activity against various tumor types by inhibiting RNA polymerase I transcription and causing nucleolar stress . This compound has been studied extensively for its potential to selectively target cancer cells without causing significant harm to normal cells . Additionally, this compound is used in molecular biology research to study the mechanisms of transcription and the role of ribosomal RNA in cell growth and proliferation . Its unique properties make it a valuable tool for investigating the fundamental processes of gene expression and cellular regulation.
Mechanism of Action
The mechanism of action of BMH-21 involves its binding to ribosomal DNA and the subsequent inhibition of RNA polymerase I transcription . By intercalating into GC-rich regions of the ribosomal DNA, this compound disrupts the elongation phase of transcription, leading to a decrease in the synthesis of ribosomal RNA . The molecular targets of this compound include the ribosomal DNA and the RNA polymerase I complex, which are essential for ribosome biogenesis and cell growth .
Comparison with Similar Compounds
BMH-21 is unique in its ability to inhibit RNA polymerase I transcription without causing DNA damage, a property not shared by many other DNA intercalators . Similar compounds to this compound include BMH-9, BMH-22, and BMH-23, which also inhibit RNA polymerase I and cause nucleolar stress . These compounds share a similar mechanism of action but may differ in their chemical structures and specific biological activities .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-24(2)11-9-22-20(26)16-8-5-10-25-19(16)23-18-13-15-7-4-3-6-14(15)12-17(18)21(25)27/h3-8,10,12-13H,9,11H2,1-2H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYDVWIAGDJBEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CN2C1=NC3=CC4=CC=CC=C4C=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393157 | |
Record name | bmh-21 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896705-16-1 | |
Record name | 896705-16-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bmh-21 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 896705-16-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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